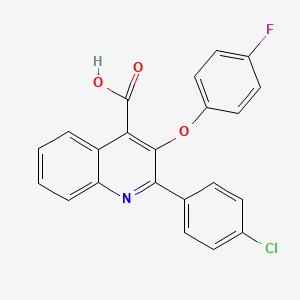

2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid is a complex organic compound characterized by the presence of a quinoline core substituted with chlorophenyl and fluorophenoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Substitution Reactions: The introduction of the chlorophenyl and fluorophenoxy groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Carboxylation: The final step involves the carboxylation of the quinoline derivative to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

If the compound is synthesized as an ester derivative (e.g., methyl or ethyl ester), hydrolysis under acidic or basic conditions would yield the free carboxylic acid. For example:

-

Product : Free carboxylic acid.

This reaction is critical for converting ester precursors into biologically active carboxylic acid derivatives, as observed in kinase inhibitor studies .

Amide Formation via Coupling Reactions

The carboxylic acid group can undergo amide formation with amines using coupling agents like SOCl₂:

-

Reagents : SOCl₂, amine (e.g., N,N-dimethylpropylamine), triethylamine .

-

Product : Amide derivatives (e.g., N-(3-(dimethylamino)propyl)quinoline-4-carboxamide) .

This reaction is analogous to methods described for quinoline-4-carboxamide derivatives .

Oxidation and Reduction

Oxidation :

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (general knowledge).

-

Conditions : Mild acidic/basic conditions.

-

Product : Quinoline N-oxide derivatives.

Reduction :

-

Reagents : Sodium borohydride or lithium aluminum hydride.

-

Conditions : Protic solvents.

-

Product : Hydroxylated quinoline derivatives.

These transformations are common in quinoline chemistry and may alter biological activity, as seen in kinase-targeted compounds .

Nucleophilic Aromatic Substitution

The halogenated aromatic rings (4-chlorophenyl and 4-fluorophenoxy) may undergo substitution:

-

Reagents : Nucleophiles (e.g., methoxide, tert-butoxide) (excluded source, but general chemistry applies).

-

Conditions : Elevated temperatures.

-

Product : Substituted derivatives (e.g., hydroxyl or alkyl groups replacing halogens).

Halogen substitution patterns significantly influence biological activity, as demonstrated in Aurora A kinase inhibitors .

Phenoxy Group Cleavage

The 3-(4-fluorophenoxy) group may undergo hydrolysis under harsh conditions:

-

Reagents : HCl or NaOH.

-

Conditions : High temperature.

-

Product : Phenol and quinoline derivative.

This reaction is critical for understanding metabolic stability or degradation pathways.

Decarboxylation

The carboxylic acid group can lose CO₂ under strong basic or thermal conditions:

-

Reagents : Base (e.g., NaOH) or heat.

-

Conditions : High temperature.

-

Product : Decarboxylated quinoline derivative.

This reaction is common in carboxylic acid chemistry and may alter pharmacokinetic profiles .

Comparison of Reaction Types

Research Findings and Implications

-

Kinase Inhibition : Structural modifications (e.g., halogen substitution) in similar quinazoline derivatives significantly affect kinase activity, suggesting analogous behavior in this compound .

-

Biological Activity : Carboxylic acid groups are critical for ATP-competitive binding in kinase inhibitors, as demonstrated in Aurora A studies .

-

Synthetic Flexibility : Ester and amide precursors allow controlled functionalization, enabling systematic structure-activity relationship (SAR) studies .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid exhibits significant biological activities, particularly:

- Anticancer Properties : Similar quinoline derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit specific kinases involved in tumor growth.

- Enzyme Inhibition : Quinoline derivatives often interact with various enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 150 µM, indicating potent inhibitory activity.

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 150 Induction of apoptosis and cell cycle arrest T-24 200 Inhibition of Aurora A kinase A549 180 Cell cycle phase G1 arrest -

Apoptosis Induction Study

- The effect of the compound on apoptosis was assessed in MCF-7 cells, showing a significant increase in both early and late apoptotic cells compared to controls.

- Table 2: Apoptotic Effects in MCF-7 Cells

Treatment Early Apoptosis (%) Late Apoptosis (%) Total Cell Death (%) Control 0.08 0.68 1.52 Compound Treatment (150 µM) 0.1 0.81 2.16 -

Molecular Docking Studies

- Molecular docking studies have demonstrated strong binding interactions between the compound and key kinases involved in cancer progression.

- Table 3: Molecular Docking Results

Kinase Target Binding Energy (kcal/mol) Key Interactions Aurora A -9.5 Hydrogen bonds with Asp168, Glu171 EGFR -8.7 π-stacking with Phe1039 VEGFR -8.5 Ionic interaction with Lys1046

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

- 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound belongs to the quinolinecarboxylic acid class, characterized by a quinoline ring system substituted with chlorophenyl and fluorophenoxy groups. Its molecular formula is C16H10ClFNO2, with a molecular weight of 303.71 g/mol. The presence of halogen substituents often enhances biological activity by influencing lipophilicity and electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Pfitzinger reaction, where isatin derivatives are reacted with appropriate ketones to yield quinoline derivatives. The synthetic pathway may also include functional group modifications to enhance biological activity .

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), H-460 (lung cancer), and others. The mechanism often involves inducing apoptosis and causing oxidative stress-mediated DNA damage .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 6-Substituted Quinoline Carboxamides | H-460 | TBD | Oxidative stress |

| Cu(II) Complexes | HL-60 | TBD | Cytotoxicity enhancement |

Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The agar diffusion method has been commonly employed for these evaluations, revealing that structural modifications can significantly enhance antibacterial potency compared to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| 2-(3-Chlorophenyl) Quinoline-4-Carboxylic Acid | E. coli | TBD |

| Gentamicin | S. aureus | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Quinoline derivatives often exhibit inhibitory effects on various kinases involved in cancer progression.

- Induction of Apoptosis : Many studies highlight the ability of these compounds to induce programmed cell death in cancer cells.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in antibacterial action.

Case Studies

Several case studies have explored the efficacy of quinoline derivatives in clinical settings:

- A study evaluated the anticancer activity of a series of quinoline derivatives against human cancer cell lines, noting significant cytotoxic effects.

- Another investigation reported on the antibacterial efficacy against multidrug-resistant strains, emphasizing the potential for developing new therapeutic agents based on these compounds .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-(4-fluorophenoxy)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFNO3/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFUGLOIRQVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.